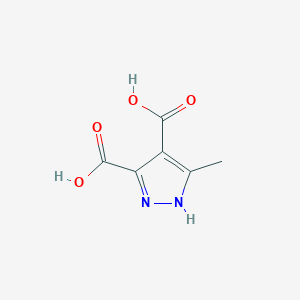

5-methyl-1H-pyrazole-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves several key steps, including condensation, cyclocondensation, and functionalization reactions. For instance, the synthesis of semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from ethyl 3-methyl-1H-pyrazole-4-carboxylate showcases the intricate processes involved in creating pyrazole-based compounds (Cheng et al., 2017). These ligands are then used to assemble coordination polymers with metal ions, highlighting the compound's versatility in forming complex structures.

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals significant diversity and complexity. For example, structural and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid indicate the compound's ability to crystallize in specific space groups, stabilized by intermolecular hydrogen bonds, showcasing the detailed molecular interactions that dictate the compound's structural characteristics (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo various functionalization reactions, as evidenced by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reaction with diamines. These reactions not only extend the compound's chemical repertoire but also elucidate its reactive sites and potential for further chemical modifications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as their crystalline structure and thermal properties, are crucial for understanding their stability and behavior under different conditions. The crystalline structure of these compounds, often characterized by X-ray diffraction, reveals their solid-state arrangements and the interactions that stabilize these structures. For instance, studies on compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids provide insights into their crystallization processes and molecular docking studies, which are essential for their application in various fields (Reddy et al., 2022).

Scientific Research Applications

Structural and Spectral Investigations 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid has been the focus of structural and spectral investigations. A study demonstrated the combined experimental and theoretical studies of a derivative, highlighting its characterization through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction technique. This research emphasizes the compound's significance in understanding molecular structures and properties (Viveka et al., 2016).

Metal Coordination Polymers The compound has been utilized in the synthesis of metal coordination polymers. A study detailed the use of similar pyrazole derivatives in constructing coordination polymers with Zn(II) and Cd(II) ions. These polymers have potential applications in materials science, particularly in creating chiral networks and understanding the structural diversity of coordination compounds (Cheng et al., 2017).

Mononuclear Coordination Complexes Another application lies in the synthesis of mononuclear coordination complexes. Derivatives of this compound have been synthesized and characterized for their coordination and crystallization properties with metals like Cu, Co, and Zn. Such studies are essential for developing novel coordination complexes with potential applications in catalysis and material sciences (Radi et al., 2015).

Corrosion Inhibition The derivatives of this compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This research is significant for industrial applications, particularly in protecting metal surfaces from corrosion, a critical aspect in maintaining infrastructure and machinery (Herrag et al., 2007).

Synthetic Chemistry The compound is integral to synthetic chemistry, with studies focusing on synthesizing various pyrazole derivatives. These syntheses contribute to the broader field of organic chemistry by providing insights into the mechanisms and processes of forming complex organic compounds (Al-Matar et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to exhibit antiproliferative activities against certain cancer cell lines

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-methyl-1H-pyrazole-3,4-dicarboxylic acid would depend on its specific targets, which are currently unknown.

Biochemical Pathways

Given the antiproliferative activities of similar pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell proliferation

Result of Action

Given the antiproliferative activities of similar pyrazole derivatives , it’s possible that this compound could inhibit cell proliferation, potentially leading to cell death in certain cancer cell lines.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially impact the compound’s action. For instance, the compound’s stability could be affected by high temperatures .

properties

IUPAC Name |

5-methyl-1H-pyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2-3(5(9)10)4(6(11)12)8-7-2/h1H3,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRFYVYHNAOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)

![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)

![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)

![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)